molecular formula C23H26ClNO5 B5217343 cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5217343
M. Wt: 431.9 g/mol
InChI Key: VFTYKWFECKNQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as Compound A) is a hexahydroquinoline derivative characterized by:

  • Cyclopentyl ester group at position 2.
  • 3-Chloro-4-hydroxy-5-methoxyphenyl substituent at position 3.
  • Methyl group at position 2.
  • Ketone at position 4.

Its molecular weight is approximately 487.59 g/mol (calculated from and ).

Properties

IUPAC Name

cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO5/c1-12-19(23(28)30-14-6-3-4-7-14)20(21-16(25-12)8-5-9-17(21)26)13-10-15(24)22(27)18(11-13)29-2/h10-11,14,20,25,27H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTYKWFECKNQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)Cl)O)OC)C(=O)OC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with cyclopentanone in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibit various biological activities:

  • Anticancer Properties : Quinoline derivatives are known for their anticancer potential. Studies have shown that modifications to the quinoline structure can enhance cytotoxicity against cancer cell lines . For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial effects. Research on related quinoline derivatives has demonstrated activity against a range of bacterial and fungal pathogens . This opens avenues for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Compounds containing quinoline rings have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions and functional group modifications. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy. Research has shown that specific substitutions on the quinoline ring can significantly impact its pharmacological properties .

Case Studies

  • Anticancer Activity Evaluation : A study evaluated a series of quinoline derivatives for their anticancer activity against human breast cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of quinoline derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones in agar diffusion assays compared to standard antibiotics .

Mechanism of Action

The mechanism of action of cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering specific signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Variations in Ester Groups

Compound Ester Group Molecular Weight (g/mol) Key Implications
Compound A Cyclopentyl 487.59 Increased lipophilicity vs. smaller esters. Cyclopentyl may enhance membrane permeability .
Cyclohexyl analog () Cyclohexyl 487.59 Similar lipophilicity but slightly bulkier structure; may affect packing in crystal lattices .
Ethyl analog () Ethyl ~423.48 Reduced steric hindrance; higher solubility in polar solvents .
Methyl analog () Methyl 327.37 Highest solubility but lowest metabolic stability due to esterase susceptibility .

Substituent Variations on the Phenyl Ring

Compound Phenyl Substituents Key Features
Compound A 3-Chloro-4-hydroxy-5-methoxy Chloro (electron-withdrawing), hydroxyl (H-bond donor), methoxy (H-bond acceptor). Synergistic effects on reactivity .
analog 4-Hydroxy-3-methoxy Lacks chloro; reduced steric and electronic effects. Simpler H-bond network .
analog 3-Bromo-4,5-dimethoxy Bromo (larger halogen) increases molecular weight; dimethoxy enhances lipophilicity .
analog 3-Hydroxyphenyl + 7-phenyl Additional phenyl group at position 7 may enhance π-π stacking in crystals .

Hydrogen Bonding and Crystallinity

  • Compound A: The hydroxyl group at position 4 of the phenyl ring facilitates N–H···O hydrogen bonds, as seen in analogous structures (e.g., ).
  • Methyl analog () : Exhibits N–H···O bonds but lacks chloro substituents, leading to weaker intermolecular forces and lower melting points .
  • Ethyl analog (): Bromo and hydroxyl groups create a dual H-bond donor/acceptor profile, which may enhance binding in biological targets .

Biological Activity

Cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article details its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H20ClNO5
  • Molecular Weight : 377.8 g/mol
  • IUPAC Name : Methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
  • InChI Key : AWRDPPOFOQSLSL-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various biochemical pathways. The structural features of the compound facilitate binding to these targets, potentially leading to inhibition or activation of their functions.

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the methoxy and hydroxyl groups in the structure enhances its electron-donating ability, contributing to its antioxidant capacity.

2. Anti-inflammatory Effects

The compound has shown potential in inhibiting inflammatory pathways. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are pivotal in the inflammatory response. Specifically, it has been noted for moderate inhibition against COX-2 and LOX enzymes, suggesting its application in treating inflammatory diseases.

3. Antitumor Activity

Preliminary investigations into the antitumor effects of cyclopentyl derivatives indicate promising results against various cancer cell lines. In vitro studies have demonstrated cytotoxic effects on breast cancer cells (MCF-7), where the compound's structural components likely interact with cellular mechanisms that regulate apoptosis and cell proliferation.

Case Studies

StudyFindings
Study on COX InhibitionThe compound exhibited moderate inhibition against COX-2 and LOX enzymes, indicating potential for anti-inflammatory applications .
Antioxidant EvaluationDemonstrated significant free radical scavenging activity in vitro, suggesting its utility as an antioxidant .
Cytotoxicity AssayShowed cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating effective concentration levels .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include:

  • Formation of the chloro-hydroxy-methoxyphenyl moiety.
  • Cyclization reactions leading to the hexahydroquinoline structure.
  • Final carboxylation to yield the target compound.

Q & A

Q. What synthetic methodologies are most effective for preparing cyclopentyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

A multi-step synthesis is typically employed, involving:

  • Step 1 : Condensation of substituted benzaldehyde (e.g., 3-chloro-4-hydroxy-5-methoxybenzaldehyde) with an amine (e.g., cyclopentylamine) under acid catalysis to form an imine intermediate .
  • Step 2 : Cyclization with a cyclohexanone derivative (e.g., 2-methylcyclohexanone) under reflux conditions to construct the hexahydroquinoline core .
  • Step 3 : Esterification with cyclopentanol and a coupling agent (e.g., DCC/DMAP) to introduce the cyclopentyl ester group .
    Critical parameters include solvent choice (e.g., ethanol or toluene), temperature control (80–120°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can the structural integrity of this compound be validated post-synthesis?

Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm), ester carbonyl (δ ~165 ppm), and hydroxyl protons (δ ~5.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+ ~500–550 Da) .
  • X-ray Crystallography : Use SHELXL or OLEX2 for single-crystal refinement to resolve bond lengths, angles, and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro enzyme inhibition : Screen against targets like kinases or oxidoreductases using fluorometric/colorimetric assays (e.g., IC50_{50} determination) .
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungal strains (e.g., Candida albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar hexahydroquinoline derivatives?

  • Systematic SAR Studies : Synthesize analogs with controlled modifications (e.g., halogen substitution, ester chain length) to isolate structural contributors to activity .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities with targets like DNA topoisomerase II or β-tubulin .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites and exclude off-target effects .

Q. What experimental strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Modify the ester group (e.g., replace cyclopentyl with PEG-linked moieties) to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to improve plasma half-life .
  • Pharmacokinetic Screening : Conduct Caco-2 cell permeability assays and liver microsomal stability tests to predict oral bioavailability .

Q. How can crystallographic disorder or twinning complicate structural analysis, and how are these resolved?

  • Disorder Handling : In SHELXL, split atomic positions and apply restraints (e.g., SIMU, DELU) to model overlapping electron density .
  • Twinning : Use the TWIN command in SHELXL and refine against HKLF5 data. Verify with the Rint_{int} value (<0.1 for reliable data) .
  • Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What computational methods predict the compound’s interaction with biological membranes?

  • Molecular Dynamics (MD) : Simulate lipid bilayer penetration (e.g., POPC membranes) using GROMACS to assess passive diffusion .
  • LogP Calculation : Use ChemAxon or Schrödinger’s QikProp to estimate partition coefficients and correlate with experimental permeability .

Methodological Challenges and Solutions

Q. How to address low yields during the cyclization step of hexahydroquinoline synthesis?

  • Catalyst Optimization : Replace traditional acids (e.g., HCl) with Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance reaction efficiency .
  • Microwave Assistance : Reduce reaction time (30–60 mins vs. 12 hrs) and improve regioselectivity .
  • In-situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. What advanced techniques characterize the compound’s redox behavior?

  • Cyclic Voltammetry (CV) : Measure oxidation peaks (e.g., phenolic -OH at ~0.5 V vs. Ag/AgCl) in aprotic solvents (e.g., DMF) .
  • EPR Spectroscopy : Detect radical intermediates during oxidation/reduction processes .

Q. How to differentiate between tautomeric forms in solution vs. solid state?

  • Variable-Temperature NMR : Monitor proton shifts (e.g., enol-keto tautomerism) across a temperature gradient (25–80°C) .
  • Solid-State NMR : Compare with solution-state data to identify polymorph-dependent tautomerization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.